molecular formula C8H13IO2 B2731572 3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane CAS No. 2060031-01-6

3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane

Cat. No. B2731572
M. Wt: 268.094
InChI Key: OABDZLZKSBQRFV-UHFFFAOYSA-N
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Description

“3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane” is a chemical compound with the IUPAC name 3-(iodomethyl)-2-oxaspiro[4.4]nonane . It has a molecular weight of 266.12 .


Synthesis Analysis

While specific synthesis methods for “3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane” were not found in the search results, there are general methods for the construction of bicyclo[3.3.1]nonanes . These methods could potentially be adapted for the synthesis of “3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane”.


Molecular Structure Analysis

The InChI code for “3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane” is 1S/C9H15IO/c10-6-8-5-9(7-11-8)3-1-2-4-9/h8H,1-7H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis of 1,7-Dioxaspiro[4.4]nonanes

Polymerization Studies

  • In polymer science, derivatives of 2,7-dioxaspiro[4.4]nonane have been involved in radical polymerization studies, particularly in the synthesis of crosslinked polymers (Moszner, Zeuner, & Rheinberger, 1995).

Cationic Ring-Opening Polymerization

  • The compound plays a role in the cationic ring-opening polymerization of spiro orthocarbonates, contributing to the development of new polymeric materials (Takata, Ariga, & Endo, 1992).

Spiroacetal Synthesis from Carbohydrates

  • It has been used in the synthesis of chiral spiroacetals from carbohydrates, which is significant in the field of organic chemistry (Martín, Salazar, & Suárez, 1995).

Functionalized Derivative Synthesis

  • Research includes the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives, which are crucial in bioactive compound synthesis (Santos, Barreiro, Braz-Filho, & Fraga, 2000).

Photopolymerization Studies

  • The compound is involved in the synthesis and photopolymerization of spiro dilactones, contributing to advancements in materials science (Bolln, Frey, & Mülhaupt, 1996).

properties

IUPAC Name

3-(iodomethyl)-2,7-dioxaspiro[4.4]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IO2/c9-4-7-3-8(6-11-7)1-2-10-5-8/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABDZLZKSBQRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC(OC2)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane

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